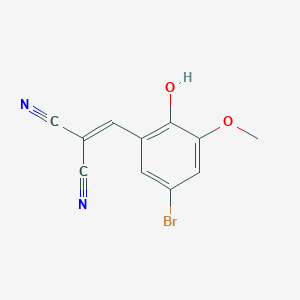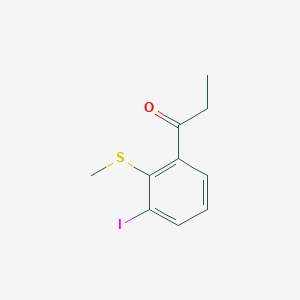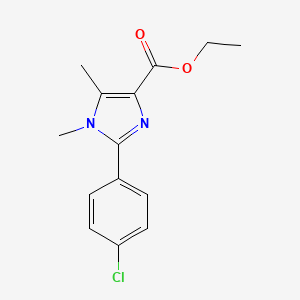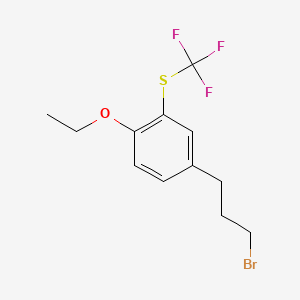
1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes a bromopropyl group, an ethoxy group, and a trifluoromethylthio group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the following steps:
Ethoxylation: The addition of an ethoxy group to the benzene ring.
Trifluoromethylthiolation: The incorporation of a trifluoromethylthio group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Coupling Reactions: The ethoxy and trifluoromethylthio groups can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield products with different functional groups replacing the bromopropyl group.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the ethoxy and trifluoromethylthio groups can interact with various biological molecules. These interactions can affect molecular pathways and lead to specific biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups and a bromopropyl group.
1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene: Similar structure but with a fluoro group instead of an ethoxy group.
Uniqueness: 1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in scientific research and industry.
Propriétés
Formule moléculaire |
C12H14BrF3OS |
|---|---|
Poids moléculaire |
343.20 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-1-ethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3OS/c1-2-17-10-6-5-9(4-3-7-13)8-11(10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
IANPGVZHAMDRFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CCCBr)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B14063047.png)
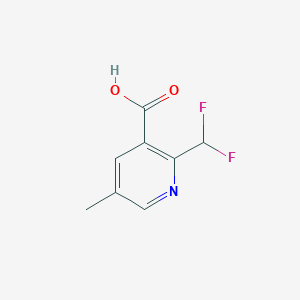
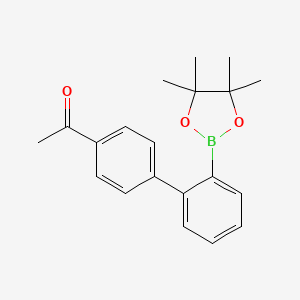


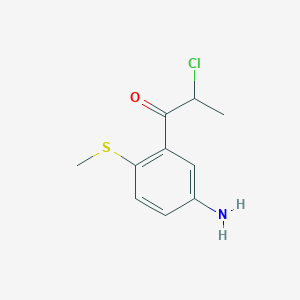
![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)

